N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide is a synthetic organic compound belonging to the chromene family. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system. This compound is characterized by its unique structure, which includes a chromen-2-yl moiety substituted with a butanamide group.
Mechanism of Action
Target of Action
The primary targets of N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the 2h/4h-chromene scaffold, which this compound contains, exhibits noteworthy potency in various biological activities . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Compounds with a similar 2H/4H-chromene structure have been found to exhibit diverse biological activities, suggesting they may interact with multiple pathways .
Result of Action
Compounds with a similar 2h/4h-chromene structure have shown various biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic, and antituberculosis activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide typically involves multi-step organic reactions. One common method includes the condensation of 8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the chromene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or chromenes.
Scientific Research Applications
N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 8-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
- 8-methyl-4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate
- 2-hydroxy-3-(5-hydroxy-7,8-dimethoxy-4-oxo-4H-chromen-2-yl)phenyl β-D-glucopyranoside
Uniqueness
N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its butanamide group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(8-methyl-4-oxo-3-phenylchromen-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-8-16(22)21-20-17(14-10-5-4-6-11-14)18(23)15-12-7-9-13(2)19(15)24-20/h4-7,9-12H,3,8H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLGWTUHGMDOSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=O)C2=CC=CC(=C2O1)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.